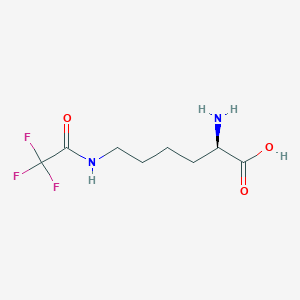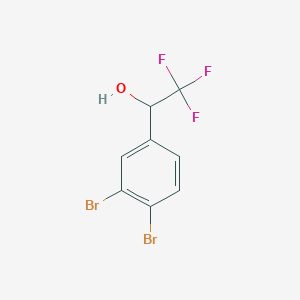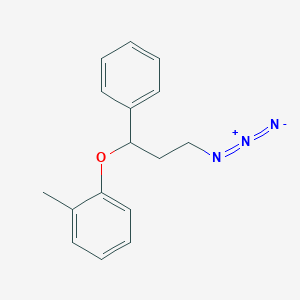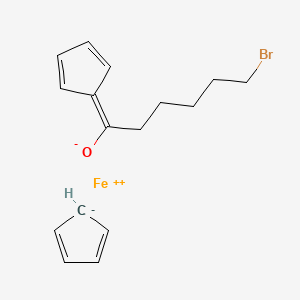
H-D-Lys(TFA)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-D-Lys(TFA)-OH, also known as Nα-Trifluoroacetyl-L-lysine, is a synthetic peptide derivative. It is commonly used in biochemical research and pharmaceutical applications due to its unique properties and reactivity. The compound is characterized by the presence of a trifluoroacetyl group attached to the lysine residue, which imparts specific chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Lys(TFA)-OH typically involves the protection of the lysine amino group followed by the introduction of the trifluoroacetyl group. The process can be summarized as follows:
Protection of the Amino Group: The lysine amino group is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
Trifluoroacetylation: The protected lysine is then reacted with trifluoroacetic anhydride (TFAA) in the presence of a base such as triethylamine (TEA) to introduce the trifluoroacetyl group.
Deprotection: The protecting group is removed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
H-D-Lys(TFA)-OH undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to remove the trifluoroacetyl group, yielding free lysine.
Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Trifluoroacetic anhydride (TFAA): Used for trifluoroacetylation.
Triethylamine (TEA): Acts as a base in the trifluoroacetylation reaction.
Acidic Conditions: Used for deprotection of the amino group.
Major Products Formed
Free Lysine: Formed upon hydrolysis of the trifluoroacetyl group.
Peptide Derivatives: Formed through coupling reactions with other amino acids or peptides.
Aplicaciones Científicas De Investigación
H-D-Lys(TFA)-OH has a wide range of applications in scientific research, including:
Biochemistry: Used as a substrate in enzyme assays to study proteolytic activity.
Pharmaceutical Research: Employed in the development of peptide-based drugs and as a building block for synthetic peptides.
Molecular Biology: Utilized in the study of protein-protein interactions and protein structure-function relationships.
Industrial Applications: Used in the quality control of pharmaceutical preparations and in the synthesis of specialized peptides for research and diagnostic purposes.
Mecanismo De Acción
The mechanism of action of H-D-Lys(TFA)-OH is primarily related to its role as a substrate or inhibitor in enzymatic reactions. The trifluoroacetyl group can interact with the active site of enzymes, affecting their catalytic activity. This interaction can be used to study enzyme kinetics and to develop enzyme inhibitors for therapeutic applications.
Comparación Con Compuestos Similares
H-D-Lys(TFA)-OH can be compared with other lysine derivatives such as:
H-D-Lys(Z)-OMe: A benzyl-protected lysine derivative used in peptide synthesis.
H-D-Lys(tBu)-OMe: A tert-butyl-protected lysine derivative used in solid-phase peptide synthesis.
H-D-Val-Leu-Lys-pNA: A chromogenic substrate used in enzyme assays to measure proteolytic activity.
Uniqueness
The presence of the trifluoroacetyl group in this compound imparts unique chemical properties, such as increased stability and reactivity, making it a valuable tool in biochemical and pharmaceutical research.
Propiedades
Fórmula molecular |
C8H13F3N2O3 |
|---|---|
Peso molecular |
242.20 g/mol |
Nombre IUPAC |
(2R)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C8H13F3N2O3/c9-8(10,11)7(16)13-4-2-1-3-5(12)6(14)15/h5H,1-4,12H2,(H,13,16)(H,14,15)/t5-/m1/s1 |
Clave InChI |
PZZHRSVBHRVIMI-RXMQYKEDSA-N |
SMILES isomérico |
C(CCNC(=O)C(F)(F)F)C[C@H](C(=O)O)N |
SMILES canónico |
C(CCNC(=O)C(F)(F)F)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Benzyloxy)ethoxy]aniline](/img/structure/B12286880.png)

![N-[2-[[[1,4-Dihydro-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinyl]carbonyl]oxy]ethyl]-N,N-dimethylbenzenemethanaminium Iodide](/img/structure/B12286895.png)

![2-Hydroxy-1-(3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B12286914.png)
![tert-butyl-[5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane](/img/structure/B12286920.png)


![N-[6-(Aminomethyl)-2-pyridinyl]-N'-ethylurea](/img/structure/B12286944.png)


![(2,5-Dioxopyrrolidin-1-yl) 2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoate](/img/structure/B12286956.png)


